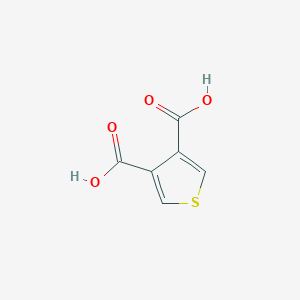

Thiophene-3,4-dicarboxylic acid

Übersicht

Beschreibung

Thiophene-3,4-dicarboxylic acid is a derivative of thiophene, a heterocyclic compound that includes a five-membered ring containing four carbon atoms and one sulfur atom. The presence of the carboxylic acid groups at the 3 and 4 positions on the thiophene ring makes it a potentially useful compound for various chemical applications, including the synthesis of polymers and coordination polymers, as well as in the field of organic electronics.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, 3,4-Bis(trimethylsilyl)thiophene, a related compound, can be synthesized by 1,3-dipolar cycloaddition, modification of 3,4-dibromothiophene, or intermolecular thiazole-alkyne Diels-Alder reaction . This compound serves as a versatile building block for constructing unsymmetrically 3,4-disubstituted thiophenes through regiospecific mono-ipso-substitution followed by palladium-catalyzed cross-coupling reactions . Additionally, thiophene-2-carboxylate can react with ketones in the presence of samarium diiodide to form polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds .

Molecular Structure Analysis

The molecular and electronic structures of thiophene derivatives have been studied using computational methods such as AM1 and MNDO. These studies help in understanding the geometry and conformational flexibility of the molecules. For example, thieno[3,4-b]thiophene-2-carboxylic acid and its derivatives exhibit planar conformations with low energy barriers for rotation of the substituent group, allowing for wide oscillations . The π→π* electronic transitions of these molecules are similar to those of the parent thiophene .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, 3-thiophenecarboxylic acids can undergo perarylation with cleavage of the C-H bonds and decarboxylation when treated with aryl bromides in the presence of a palladium catalyst . Additionally, thiophene-2-carboxylate can be involved in intramolecular Friedel–Crafts alkylations and autooxidative fragmentation reactions to yield polycyclic and multi-substituted thiophene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be influenced by their molecular structure. Coordination polymers incorporating thiophene-2,5-dicarboxylic acid show diverse architectures and physical properties, which are dependent on the ligand and the metal ions used . The thermal properties and structural characterizations of copper(II) complexes with thiophene-2,5-dicarboxylic acid reveal that the coordination geometry and intermolecular interactions play a significant role in the formation of three-dimensional frameworks . The luminescent properties of stilbenecarboxylic acids and dithieno[3,2-b:2',3'-d]thiophene-2-carboxylic acids in hydrogen-bonded complexes also highlight the importance of non-covalent interactions in determining the properties of these compounds .

The experimental and computational thermochemistry of thiophenecarboxylic acids provides insights into their stability and the effects of the carboxylic group on the thiophene ring. The enthalpies of combustion and sublimation, as well as the gas-phase enthalpies of formation, have been determined for these compounds .

Wissenschaftliche Forschungsanwendungen

Application in Organic Electronics Materials

- Specific Scientific Field : Organic Electronics Materials .

- Summary of the Application : Thiophene-3,4-dicarboxylic Acid is used in the synthesis of new conjugated azomethines, which are end-capped with Amino-thiophene-3,4-dicarboxylic Acid Diethyl Ester . These azomethines are promising materials for organic electronics .

- Methods of Application or Experimental Procedures : The condensation reaction of 2,5-diaminothiophene-3,4-dicarboxylic acid diethyl ester (DAT) with various (di)aldehydes leads to the formation of (oligo)azomethines . These compounds are electrochemically active and undergo oxidation and reduction processes .

- Results or Outcomes : The synthesized imines absorbed radiation from 350 to 600 nm, depending on its structure and showed weak emission with a photoluminescence quantum yield below 2.5% . The synthesized imines doped with lithium bis-(trifluoromethanesulfonyl)imide were examined as hole transporting materials (HTM) in hybrid inorganic-organic perovskite solar cells . The best power conversion efficiency (PCE), being about 35–63% higher compared to other devices, exhibited cells based on the imine containing a core tiphenylamine unit .

Application in Lithium-Ion Batteries

- Specific Scientific Field : Energy Storage, specifically Lithium-Ion Batteries .

- Summary of the Application : Thiophene-3,4-dicarboxylic Acid is used in the synthesis of triazine–thiophene–thiophene conjugated porous polymers and their composites with carbon as anode materials in lithium-ion batteries .

- Methods of Application or Experimental Procedures : The polymers based on thiophene armed triazine and different thiophene derivatives are synthesized through a Stille coupling reaction . By introducing thiophene derivatives with increasing sizes as the linkage units, the band gaps (Eg) of the resultant polymers decrease continuously . Then the composite materials (polymer@C) between polymers and Vulcan XC-72 carbon are prepared by in situ polymerization to test their electrochemical performances in lithium-ion batteries .

- Results or Outcomes : The synthesized composites show distinct morphologies due to the different linkage units of thiophene or fused cyclothiophene derivatives . The specific capacities of the composites are 495 mA h g −1, 671 mA h g −1, 707 mA h g −1, and 772 mA h g −1 for PTT-1@C, PTT-2@C, PTT-3@C and PTT-4@C at a current density of 100 mA g −1, respectively . In particular, benefiting from the enlarged conjugation length and planarity of the linkage units, the conjugated microporous polymers could deliver continuously improved capacities .

Application in Organic Dyes and Fluorescent Probes

- Specific Scientific Field : Organic Dyes and Fluorescent Probes .

- Summary of the Application : Thiophene-3,4-dicarboxylic Acid is used in the synthesis of dithieno[3,2-b:2′,3′-d]thiophene (DTT) and its congeners . These compounds are found to be compatible in tuning the band gap, and display diverse potential applications ranging from the OLEDs, OFETs, solar cells, organic dyes, fluorescent probes, to the chalcogen bonded cascades .

- Methods of Application or Experimental Procedures : The synthesis of DTT and its congeners involves the use of thiophene-3,4-dicarboxylic Acid . By introducing thiophene derivatives with increasing sizes as the linkage units, the band gaps (Eg) of the resultant polymers decrease continuously .

- Results or Outcomes : The synthesized compounds exhibit unique architecture, which can be treated as sulfur atom bridging 2,2′-bithiophenes . They are found to be beneficial in various applications like OLEDs, OFETs, solar cells, organic dyes, fluorescent probes, etc .

Safety And Hazards

Eigenschaften

IUPAC Name |

thiophene-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWLLYJRPKYTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292335 | |

| Record name | Thiophene-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophene-3,4-dicarboxylic acid | |

CAS RN |

4282-29-5 | |

| Record name | 3,4-Thiophenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Thiophenedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Thiophenedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiophene-3,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Thiophenedicarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7P9TPY3Y5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

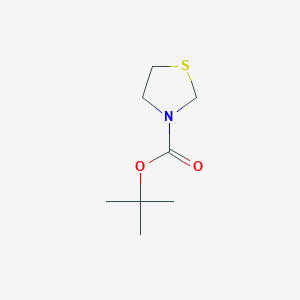

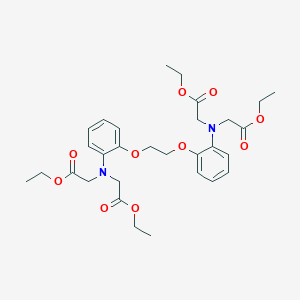

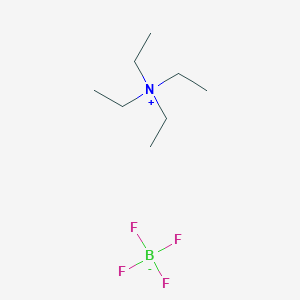

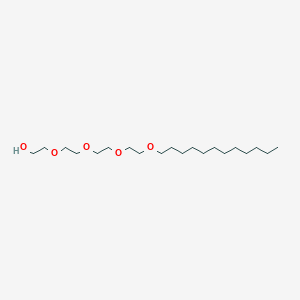

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)

![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)

![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)